molecular formula C21H17FN2O3S3 B2413496 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 886960-66-3

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No. B2413496
CAS RN: 886960-66-3
M. Wt: 460.56
InChI Key: QFWRVWICYMESCD-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C21H17FN2O3S3 and its molecular weight is 460.56. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activities and Inhibitory Effects N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide and its derivatives have been extensively studied for their antitumor activities. These compounds, through their unique structural configurations, have shown potential in inhibiting the growth of various cancer cell lines. For instance, a study on N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives revealed their inhibitory activities against Src kinase, which plays a significant role in the development of cancer. These compounds were evaluated for their antitumor effects in vitro, demonstrating promising results against human colon carcinoma, breast carcinoma, and leukemia cell lines, with specific derivatives exhibiting significant activity (Fallah-Tafti et al., 2011).

Antimicrobial Properties Furthermore, the antimicrobial properties of these derivatives have been explored, with certain compounds showing effective action against a range of microbial strains. This suggests their potential use in developing new antimicrobial agents to combat resistant bacterial infections. The structure-activity relationship (SAR) studies of these compounds have provided insights into their mechanisms of action and paved the way for the design of more potent antimicrobial agents (Anuse et al., 2019).

Enzyme Inhibition for Disease Treatment The enzyme inhibitory potential of sulfonamide derivatives incorporating this chemical structure has also been investigated. These studies have focused on their ability to inhibit key enzymes involved in disease progression, such as α-glucosidase and acetylcholinesterase. The inhibition of these enzymes is crucial for developing treatments for diseases like diabetes and Alzheimer's, respectively. Research in this area has led to the identification of compounds with substantial inhibitory activity, indicating their therapeutic potential (Abbasi et al., 2019).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-(4-fluorophenyl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S3/c1-12-13(2)28-21(19(12)20-23-16-5-3-4-6-17(16)29-20)24-18(25)11-30(26,27)15-9-7-14(22)8-10-15/h3-10H,11H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWRVWICYMESCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

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